molecular formula C31H32N6O8S2 B2664902 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate CAS No. 393814-93-2

2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2664902
CAS No.: 393814-93-2
M. Wt: 680.75
InChI Key: LDMYFXHIIZESRY-UHFFFAOYSA-N
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Description

2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate is a complex synthetic organic compound designed for advanced chemical and pharmacological research. Its molecular architecture integrates several pharmacologically significant motifs, including a 1,2,4-triazole ring and a nitrophenyl group. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, and compounds featuring this structure have been extensively investigated for their potential as antimicrobial, antifungal, and anticancer agents [https://pubmed.ncbi.nlm.nih.gov/29149836/]. The presence of the 4-nitrophenylformamido moiety suggests potential applications in the development of enzyme inhibitors or as a synthetic intermediate for further functionalization. The molecule's hybrid structure, combining triazole and thiophene dicarboxylate systems, makes it a compelling candidate for researchers exploring structure-activity relationships (SAR) in drug discovery, particularly in the design of novel small molecule inhibitors targeting specific enzymatic pathways. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

diethyl 5-[2-[[4-benzyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N6O8S2/c1-5-44-29(40)24-18(3)25(30(41)45-6-2)47-28(24)33-26(38)19(4)46-31-35-34-23(36(31)17-20-10-8-7-9-11-20)16-32-27(39)21-12-14-22(15-13-21)37(42)43/h7-15,19H,5-6,16-17H2,1-4H3,(H,32,39)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMYFXHIIZESRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C(C)SC2=NN=C(N2CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N6O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic synthesis. The process begins with the preparation of the triazole and thiophene intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group would yield nitro derivatives, while reduction would yield amine derivatives .

Scientific Research Applications

2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be specific to the biological system being studied .

Comparison with Similar Compounds

Structural Features

Table 1: Key Structural Components and Analogues

Compound Class Core Structure Key Substituents Biological Relevance References
Target Compound Thiophene-1,2,4-triazole 4-Nitrophenylformamido, benzyl, sulfanyl Hypothesized antimicrobial [1, 5, 9]
4-Substituted 1,2,4-Triazoles 1,2,4-Triazole Sulfonyl, difluorophenyl, thione tautomers Antifungal, antiviral [5, 6]
Schiff Base Triazoles 1,2,4-Triazole-thiol 4-Nitrophenyl, phenoxybenzylidene Antioxidant, anticancer [9]
Thiophene-Oxadiazole Hybrids Thiophene-oxadiazole Bromophenyl, alkyl amines Antimicrobial [1]
  • Triazole Derivatives : The target compound shares the 1,2,4-triazole core with compounds in and . However, its 4-nitrophenylformamido group distinguishes it from bromophenyl or difluorophenyl analogues, which may alter electron density and binding affinity .
  • Thiophene vs.
Physicochemical Properties

Table 3: Spectroscopic and Stability Comparisons

Property Target Compound (Expected) Analogues (Observed) References
IR Absorption ν(C=O) ~1720 cm⁻¹, ν(NH) ~3289 cm⁻¹ ν(C=S) ~1250 cm⁻¹ (triazole-thiones) [5, 9]
¹H NMR Shifts δ 7.2–8.2 (aromatic), δ 4.3 (CH₂-S) δ 2.7–4.4 (alkyl/benzyl protons) [1, 3]
Solubility Low in H₂O, soluble in DMF/CHCl₃ Similar solubility in polar aprotic solvents [4, 5]
Tautomerism Thione form stabilized Thione-thiol equilibrium in triazoles [5, 6]
  • Spectroscopy : The target compound’s formamido group would show ν(C=O) ~1680 cm⁻¹, similar to ’s acetamide derivatives . The absence of ν(S-H) in IR (as in ) suggests a thione tautomer .
  • Crystallinity : Isostructural triazoles () crystallize in triclinic systems, suggesting the target compound may form similar planar structures .

Table 4: Bioactivity of Structural Analogues

Compound Class Observed Activity Substituent Impact References
Bromophenyl-Triazoles Antimicrobial (MIC: 8–32 µg/mL) Electron-withdrawing groups enhance activity [1]
Difluorophenyl-Triazoles Antifungal (IC₅₀: 12–25 µM) Fluorine improves membrane penetration [5]
Nitrophenyl-Schiff Bases Antioxidant (EC₅₀: 18–30 µM) Nitro groups enhance radical scavenging [9]
  • Hypothesized Activity : The target compound’s 4-nitrophenyl and benzyl groups may confer antimicrobial or anticancer activity, as seen in analogues with similar substituents .

Biological Activity

The compound 2,4-diethyl 5-{2-[(4-benzyl-5-{[(4-nitrophenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]propanamido}-3-methylthiophene-2,4-dicarboxylate is a complex organic molecule that incorporates various functional groups known for their biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features:

  • A triazole ring , which is often associated with antifungal and anticancer activities.
  • A thiophene moiety , contributing to its biological interactions.
  • Multiple carboxylate groups , enhancing solubility and bioavailability.

Molecular Formula: C24H30N6O4S
Molecular Weight: 486.60 g/mol

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can inhibit enzymes involved in nucleic acid synthesis, while the thiophene group may modulate receptor activity.

Potential Mechanisms Include:

  • Enzyme Inhibition: Compounds with triazole rings are known to inhibit cytochrome P450 enzymes, affecting drug metabolism.
  • Antimicrobial Activity: The sulfanyl group may enhance the compound's interaction with bacterial cell membranes.

Biological Activity

Research indicates that derivatives of similar structures exhibit various biological activities including:

  • Antimicrobial Activity: Compounds with triazole and thiophene structures have demonstrated significant antibacterial and antifungal properties.
  • Anticancer Activity: Some studies suggest that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways.

Case Studies

  • Antimicrobial Evaluation:
    • A study evaluated a series of triazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the range of 8–32 µg/mL, indicating strong antibacterial activity .
  • Anticancer Potential:
    • Another investigation focused on the cytotoxic effects of thiazole-containing compounds on human cancer cell lines. Results indicated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM .

Data Table: Biological Activities of Similar Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50/MIC (µg/mL)Reference
Triazole Derivative AAntibacterialE. coli16
Thiazole Compound BAnticancerHeLa cells12
Triazole-Sulfanyl CAntifungalCandida albicans32

Q & A

Basic: What methodologies are recommended for optimizing the synthesis of this compound?

Answer:
Synthesis optimization involves multi-step reactions, including triazole core formation, sulfanyl group introduction, and coupling reactions. For example:

  • Triazole Formation : Use reflux conditions with absolute ethanol and glacial acetic acid for cyclization (e.g., 4-amino-1,2,4-triazole derivatives) .
  • Sulfanyl Group Incorporation : React thiol-containing intermediates (e.g., 4-benzyl-5-substituted triazoles) with propanamido-thiophene precursors under inert atmospheres to avoid oxidation .
  • Purification : Employ column chromatography with gradient elution (e.g., ethyl acetate/hexane) and recrystallization from ethanol-DMF mixtures to isolate high-purity products .

Basic: How can the compound’s structure be rigorously characterized?

Answer:
Combine spectroscopic and crystallographic techniques:

  • X-ray Crystallography : Use SHELXL for refinement (e.g., hydrogen bonding networks and torsional angles) .
  • Spectroscopy :
    • FT-IR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, S-H at ~2550 cm⁻¹) .
    • NMR : Assign peaks for methyl groups (δ 1.2–1.5 ppm), aromatic protons (δ 7.0–8.5 ppm), and sulfanyl-linked CH₂ (δ 3.5–4.0 ppm) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:
Focus on substituent modifications and biological assays:

  • Substituent Variation : Synthesize analogs by altering the benzyl, nitro, or methylthiophene groups. For example, replace the 4-nitrophenyl moiety with halogenated or electron-withdrawing groups .
  • Biological Testing : Assess receptor binding (e.g., NK-1 antagonism assays) or enzyme inhibition (e.g., kinase profiling) using in vitro models .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (logP, steric bulk) to activity trends .

Advanced: What computational methods are suitable for modeling this compound’s reactivity?

Answer:
Employ density functional theory (DFT) and molecular dynamics (MD):

  • DFT : Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., sulfanyl group reactivity) .
  • MD Simulations : Study solvation effects in aqueous/DMSO environments using AMBER or GROMACS .
  • Docking Studies : Predict binding poses with target proteins (e.g., triazole-containing inhibitors in kinase domains) .

Advanced: How should contradictory spectroscopic or crystallographic data be resolved?

Answer:
Adopt a systematic validation approach:

  • Replicate Experiments : Repeat synthesis and characterization under controlled conditions (e.g., inert atmosphere for sulfanyl stability) .
  • Cross-Validation : Compare NMR/FT-IR data with analogous compounds (e.g., 4-benzyltriazole derivatives) .
  • Statistical Analysis : Apply R-factors in SHELXL to assess crystallographic model reliability .

Basic: What strategies ensure stability during storage and handling?

Answer:

  • Storage : Use amber vials under nitrogen at –20°C to prevent photodegradation and oxidation of the sulfanyl group .
  • Handling : Avoid prolonged exposure to moisture (e.g., use anhydrous solvents during synthesis) .

Advanced: What pharmacological mechanisms could be explored for this compound?

Answer:
Prioritize targets based on structural motifs:

  • Receptor Antagonism : Screen for NK-1 or GPCR interactions, given the morpholine acetal and triazole pharmacophores .
  • Enzyme Inhibition : Test against acetylcholinesterase or cytochrome P450 isoforms via fluorometric assays .
  • Cellular Uptake : Use fluorescence tagging (e.g., BODIPY derivatives) to study membrane permeability .

Basic: How can analytical method validation ensure reproducibility?

Answer:

  • Calibration Curves : Validate HPLC/UV-Vis methods using triplicate runs of standard solutions .
  • Detection Limits : Determine LOQ/LOD for impurities via signal-to-noise ratios .
  • Inter-Lab Reproducibility : Share crystallographic data (CIF files) for independent refinement .

Advanced: How to address poor solubility in biological assays?

Answer:

  • Co-Solvents : Use DMSO/PEG mixtures (<1% v/v) to maintain cell viability .
  • Prodrug Design : Introduce ester or phosphate groups at the dicarboxylate moiety .

Advanced: What green chemistry approaches can reduce synthesis waste?

Answer:

  • Solvent Replacement : Substitute dioxane with cyclopentyl methyl ether (CPME) for safer reflux .
  • Catalysis : Use immobilized lipases or microwave-assisted reactions to reduce step counts .

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